4-tert-butyl-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzamide family and features a benzotriazole moiety, which is often associated with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole coreThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques is crucial to obtain the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides .
Scientific Research Applications
4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYL-N-(4-ETHOXYPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(2-ETHYLPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(2-METHOXYPHENYL)BENZAMIDE
Uniqueness
Compared to similar compounds, 4-TERT-BUTYL-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE stands out due to its benzotriazole moiety, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H26N4O2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C25H26N4O2/c1-5-31-21-13-11-20(12-14-21)29-27-22-15-10-19(16-23(22)28-29)26-24(30)17-6-8-18(9-7-17)25(2,3)4/h6-16H,5H2,1-4H3,(H,26,30) |
InChI Key |
FZLCRXVVDVJVLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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